

# A Technical Guide to High-Purity Palmitic Acid-d2 for Researchers

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## Compound of Interest

Compound Name: *Palmitic acid-d2-5*

Cat. No.: *B12315457*

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This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on the commercial availability and applications of high-purity Palmitic acid-d2. This deuterated analog of palmitic acid serves as a critical tool in various research fields, particularly in mass spectrometry-based quantitative analysis and metabolic studies.

## Commercial Availability and Specifications

Several reputable commercial suppliers offer high-purity Palmitic acid-d2 (specifically, palmitic acid-2,2-d2). The following tables summarize the key quantitative data from prominent suppliers to facilitate easy comparison for procurement.

Table 1: General and Chemical Properties of Commercial Palmitic Acid-d2

Property	Sigma-Aldrich	Cayman Chemical	MedChemExpress	Cambridge Isotope Laboratories
Product Name	Palmitic acid-2,2-d2	Palmitic Acid-d2	Palmitic acid-d2	Palmitic acid (2,2-D2, 98%)
CAS Number	62689-96-7[1]	62689-96-7[1]	62689-96-7	62689-96-7
Molecular Formula	<chem>C16H30D2O2</chem> [1]	<chem>C16H30D2O2</chem> [1]	<chem>C16H30D2O2</chem>	<chem>C16H30D2O2</chem>
Molecular Weight	258.44 g/mol [1]	258.4 g/mol [1]	258.44 g/mol	258.44 g/mol
Form	Solid[1]	Crystalline Solid	Solid	Solid
Melting Point	61-64 °C[1]	Not specified	Not specified	Not specified

Table 2: Purity and Isotopic Enrichment of Commercial Palmitic Acid-d2

Specification	Sigma-Aldrich	Cayman Chemical	MedChemExpress	Cambridge Isotope Laboratories
Isotopic Purity	98 atom % D[1]	≥98% deuterated forms (d1-d2)[1]	Not specified	98%
Chemical Purity	≥98%	Not specified	≥98.0%	98%
Endotoxin Tested	Yes[1]	Not specified	Not specified	Not specified

Table 3: Available Sizes and Storage Recommendations

Parameter	Sigma-Aldrich	Cayman Chemical	MedChemExpress	Cambridge Isotope Laboratories
Available Sizes	Custom packaging available	250 mg, 500 mg, 1 g	25 mg, 50 mg, 100 mg	1 g
Storage Temperature	Room temperature	-20°C	-20°C	Room temperature

## Key Applications and Experimental Protocols

High-purity Palmitic acid-d2 is primarily utilized as an internal standard for the precise quantification of endogenous palmitic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). It is also employed in metabolic labeling studies to trace the incorporation and turnover of palmitic acid in various cellular processes, such as protein palmitoylation.

## Protocol 1: Quantification of Palmitic Acid in Biological Samples using GC-MS with Palmitic Acid-d2 as an Internal Standard

This protocol outlines the general steps for the quantitative analysis of palmitic acid in samples like plasma, tissues, or cell cultures.

### 1. Sample Preparation and Lipid Extraction:

- To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of Palmitic acid-d2 solution as the internal standard.
- Perform a lipid extraction using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform and methanol.
- After vortexing and centrifugation, the lipid-containing organic phase is separated.

## 2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

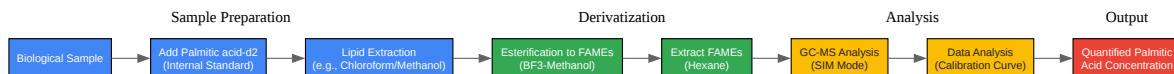
- The extracted lipids are subjected to a derivatization step to convert the fatty acids into their more volatile FAMEs. A common and effective method is acid-catalyzed esterification using 14% boron trifluoride in methanol ( $\text{BF}_3$ -methanol).
- The reaction mixture is heated (e.g., at 100°C for 30 minutes) to ensure complete derivatization.
- After cooling, the FAMEs are extracted into an organic solvent like hexane.

## 3. GC-MS Analysis:

- The extracted FAMEs are concentrated and injected into the GC-MS system.
- The GC is equipped with a suitable capillary column (e.g., a polar-phase column) to separate the different FAMEs.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the molecular ions corresponding to the methyl palmitate and its deuterated internal standard.

## 4. Data Analysis:

- A calibration curve is generated using standard solutions of unlabeled palmitic acid at known concentrations, each spiked with the same constant amount of Palmitic acid-d2.
- The ratio of the peak area of the analyte (methyl palmitate) to the peak area of the internal standard (methyl palmitate-d2) is plotted against the concentration of the analyte.
- The concentration of palmitic acid in the biological samples is then determined from this calibration curve.

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Workflow for GC-MS quantification of palmitic acid.

## Protocol 2: Metabolic Labeling of Palmitoylated Proteins

This protocol describes a method for tracing the incorporation of palmitic acid into cellular proteins.

### 1. Cell Culture and Labeling:

- Culture cells of interest to the desired confluence.
- Replace the normal growth medium with a medium containing Palmitic acid-d2. The concentration and labeling time will need to be optimized for the specific cell type and experimental goals.
- Incubate the cells for the desired period to allow for the metabolic incorporation of the deuterated fatty acid into proteins.

### 2. Cell Lysis and Protein Extraction:

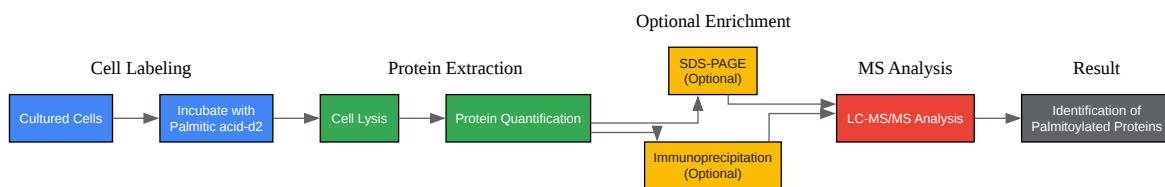
- After the labeling period, wash the cells with phosphate-buffered saline (PBS) to remove excess unincorporated Palmitic acid-d2.
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

### 3. Protein Quantification and Preparation for MS Analysis:

- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- The protein sample can be further processed by methods such as immunoprecipitation to enrich for a specific protein of interest or by SDS-PAGE for separation of the entire proteome.

#### 4. Mass Spectrometry Analysis:

- For targeted analysis of a specific protein, the protein of interest can be excised from an SDS-PAGE gel, subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The presence of the d2-label on palmitoylated peptides will result in a characteristic mass shift, allowing for their identification and relative quantification.
- For global palmitoyl-proteomics, more advanced techniques involving chemical capture of palmitoylated proteins followed by MS analysis can be employed.



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Workflow for metabolic labeling of proteins.

## Signaling Pathway: Role of Palmitoylation in Lck Kinase Activation

Protein S-palmitoylation is a reversible post-translational modification that plays a crucial role in regulating the localization and function of many signaling proteins. A well-studied example is

the lymphocyte-specific protein tyrosine kinase (Lck), a key player in T-cell receptor (TCR) and Fas receptor signaling. The dynamic attachment and removal of palmitate from Lck regulate its association with the plasma membrane and its participation in signaling cascades.

The following diagram illustrates a simplified model of the Lck palmitoylation cycle and its role in downstream signaling.

Lck palmitoylation and its role in signaling.

This guide provides a foundational understanding of the commercial landscape and technical applications of high-purity Palmitic acid-d2. For specific experimental conditions and troubleshooting, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.

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## References

- 1. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
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